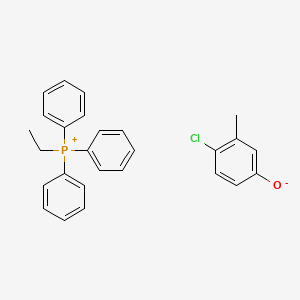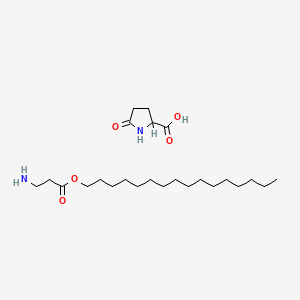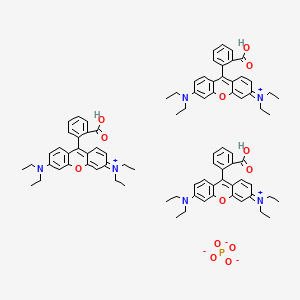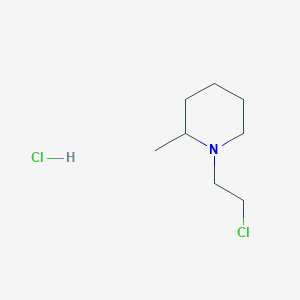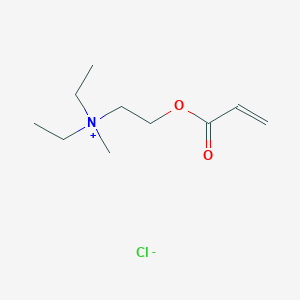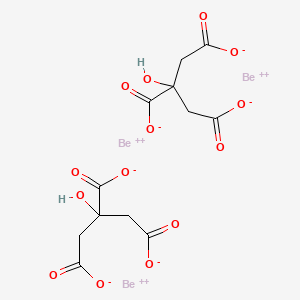
Manganous butyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganous butyl phosphate is an inorganic compound that consists of manganese, butyl groups, and phosphate ions It is a derivative of manganese phosphate, where the manganese is in the +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganous butyl phosphate can be synthesized through a reaction between manganese(II) sulfate and butyl phosphate in an aqueous medium. The reaction typically involves the following steps:
- Dissolving manganese(II) sulfate in water.
- Adding butyl phosphate to the solution.
- Adjusting the pH to facilitate the precipitation of this compound.
- Filtering and drying the precipitate to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Manganous butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: The butyl groups can be substituted with other organic groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Organic reagents like alkyl halides or carboxylic acids are used for substitution reactions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) phosphates.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various organophosphate derivatives.
Aplicaciones Científicas De Investigación
Manganous butyl phosphate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme mimetics and as a potential antioxidant.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of manganous butyl phosphate involves its interaction with molecular targets such as enzymes and reactive oxygen species. It can mimic the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This antioxidant activity is crucial in protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) phosphate
- Manganese(III) phosphate
- Manganese pyrophosphate
- Manganese carbonate
Comparison
Manganous butyl phosphate is unique due to the presence of butyl groups, which enhance its solubility and reactivity compared to other manganese phosphates. Its ability to undergo substitution reactions makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
69011-04-7 |
|---|---|
Fórmula molecular |
C4H9MnO4P |
Peso molecular |
207.02 g/mol |
Nombre IUPAC |
butyl phosphate;manganese(2+) |
InChI |
InChI=1S/C4H11O4P.Mn/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);/q;+2/p-2 |
Clave InChI |
DXNQCJQBBZDSOA-UHFFFAOYSA-L |
SMILES canónico |
CCCCOP(=O)([O-])[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



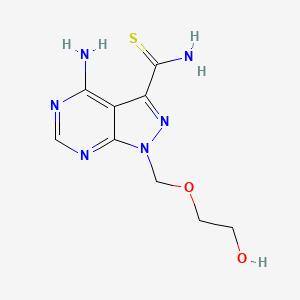
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)

